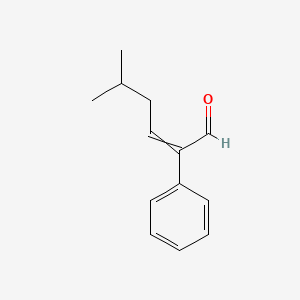

5-Methyl-2-phenyl-2-hexenal

Description

Significance of α,β-Unsaturated Aldehydes in Organic and Biochemical Research

α,β-Unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde group. wikipedia.orgfiveable.me This structural arrangement results in unique electronic properties and reactivity, making them highly significant in both organic synthesis and biochemical processes. mdpi.comnih.gov The conjugation creates an electron-deficient system, rendering them electrophilic at both the carbonyl carbon and the β-carbon. wikipedia.orgpressbooks.pub This dual reactivity allows them to undergo either 1,2-addition at the carbonyl group or 1,4-conjugate (Michael) addition across the double bond, depending on the nature of the nucleophile and reaction conditions. pressbooks.pub

In organic synthesis, this versatile reactivity makes α,β-unsaturated aldehydes valuable "building blocks" for constructing more complex molecules, including natural products and pharmaceuticals. mdpi.comnih.gov They are key intermediates in various carbon-carbon bond-forming reactions, such as the Diels-Alder and Michael reactions. nih.govpressbooks.pub

From a biochemical perspective, many α,β-unsaturated aldehydes are products of endogenous processes like lipid peroxidation or are metabolites of xenobiotics. nih.govnih.gov Their high reactivity allows them to interact with biological macromolecules. nih.gov They can react with nucleophilic groups in proteins and DNA, which is a subject of toxicological and metabolic research. nih.govnih.gov This reactivity underlies their diverse biological effects, including their role as signaling molecules and their implications in cellular oxidative stress. nih.gov

Historical Context of 5-Methyl-2-phenyl-2-hexenal within Chemical Synthesis and Reaction Studies

The study of this compound is historically linked to the flavor and fragrance industry. A notable early documentation of its synthesis is found in a 1971 patent, which describes its preparation via a base-catalyzed aldol (B89426) condensation of phenylacetaldehyde (B1677652) with isovaleraldehyde (B47997). google.com This reaction remains a fundamental method for creating α,β-unsaturated aldehydes. The primary application cited was for imparting cocoa and chocolate-like flavors to foodstuffs. google.com

Subsequent research has confirmed its presence in natural and processed foods, particularly in cocoa beans, where it is considered a key aroma component. perfumerflavorist.comhmdb.ca Studies have shown that the concentration of this compound, along with other related compounds, can increase significantly during the roasting of cocoa beans, a process that triggers aldol condensation reactions between Strecker aldehydes. newswise.com Its identification as a potent, character-impact compound in one of the world's most popular flavors has cemented its importance in food chemistry research. perfumerflavorist.comfoodb.ca

| Property | Value | Source |

| IUPAC Name | 5-Methyl-2-phenylhex-2-enal (B7823456) | chemeo.com |

| CAS Number | 21834-92-4 | chemeo.comnist.gov |

| Molecular Formula | C₁₃H₁₆O | chemeo.comnist.gov |

| Molecular Weight | 188.27 g/mol | chemeo.comperfumersapprentice.com |

| Appearance | Light yellow liquid | perfumersapprentice.comventos.com |

| Boiling Point | 280.58 °C | perfumersapprentice.com |

| Flash Point | 113 °C (closed cup) | biosynth.comsigmaaldrich.com |

Current Academic Trajectories involving this compound Research

Contemporary research on this compound continues to build upon its established roles while exploring new applications.

Food Chemistry and Aroma Science : Recent studies focus on elucidating the precise formation pathways of this compound during food processing. A 2024 study utilized combinatorial synthesis to investigate its formation from the aldol condensation of Strecker aldehydes (like phenylacetaldehyde and 3-methylbutanal) during chocolate production, confirming that roasting is a primary driver of its concentration. newswise.com This research is crucial for controlling and optimizing flavor profiles in thermally processed foods.

Organic Synthesis : The compound serves as a model for developing and understanding stereoselective synthesis methods for substituted α,β-unsaturated aldehydes. pherobase.com Its synthesis via aldol condensation is a classic example studied in organic chemistry. google.com

Biological Activity Screening : There is emerging interest in the broader biological activities of fragrance and flavor compounds. This compound has been investigated for potential antifungal properties, reportedly by inhibiting the synthesis of fatty acids and sterols required for fungal cell membrane formation. biosynth.com

Regulatory Science : As a commercially used food flavoring and fragrance ingredient, the compound is subject to toxicological assessment to establish its profile for safe use. A 90-day subchronic toxicity study in rats was published in 2021, providing data for regulatory bodies. sigmaaldrich.comnih.gov

Scope and Objectives of Advanced Research on this compound

Future research on this compound is likely to expand in several key directions, driven by both academic curiosity and industrial application.

Mechanistic and Kinetic Studies : A primary objective is to gain a deeper quantitative understanding of its formation during food processing. This involves kinetic studies of the aldol condensation and retro-aldol reactions under various conditions (e.g., temperature, pH, matrix composition) to precisely predict and control its concentration in final products.

Exploration of Biological and Pharmacological Potential : Building on initial findings, a key objective is the systematic investigation of its biological activities. biosynth.com Advanced research would aim to elucidate the mechanisms of its antifungal action and screen for other potential bioactivities, leveraging its structure as an α,β-unsaturated aldehyde which is known to interact with biological systems. nih.govnih.gov

Application in Synthetic Chemistry : Researchers may use this compound as a starting material or building block for the synthesis of more complex molecules. ontosight.ai Its functional groups offer reaction sites for creating novel compounds with potential applications in materials science or as pharmaceutical intermediates.

Flavor and Sensory Science : Advanced sensory analysis, including studies on flavor release, synergistic and antagonistic effects with other aroma compounds, and cross-modal interactions (e.g., taste-aroma), will continue to be an objective. Understanding how this single molecule contributes to the complex perception of "chocolate" flavor remains a significant research goal. perfumerflavorist.com

| Research Area | Key Findings / Objective | Relevant Compounds | Source |

| Flavor Chemistry | Formed during cocoa roasting via aldol condensation of Strecker aldehydes. | Phenylacetaldehyde, 3-Methylbutanal (B7770604) | newswise.com |

| Synthesis | Prepared by base-catalyzed aldol condensation. | Phenylacetaldehyde, Isovaleraldehyde | google.com |

| Biological Activity | Investigated for antifungal properties. | This compound | biosynth.com |

| Regulatory Evaluation | Subject of a 90-day subchronic toxicity study. | This compound | nih.gov |

Structure

3D Structure

Properties

CAS No. |

21834-92-4 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

(Z)-5-methyl-2-phenylhex-2-enal |

InChI |

InChI=1S/C13H16O/c1-11(2)8-9-13(10-14)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3/b13-9+ |

InChI Key |

YURDCJXYOLERLO-UKTHLTGXSA-N |

SMILES |

CC(C)CC=C(C=O)C1=CC=CC=C1 |

Isomeric SMILES |

CC(C)C/C=C(\C=O)/C1=CC=CC=C1 |

Canonical SMILES |

CC(C)CC=C(C=O)C1=CC=CC=C1 |

density |

0.970-0.976 |

Other CAS No. |

21834-92-4 |

physical_description |

Colourless to slightly yellow liquid; Cocoa-like aroma |

Pictograms |

Irritant |

solubility |

Soluble in oils; Insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for 5 Methyl 2 Phenyl 2 Hexenal and Its Analogues

Precursor-Based Synthesis Strategies

The construction of 5-methyl-2-phenyl-2-hexenal often relies on the strategic combination of specific precursor molecules. Aldol (B89426) condensation stands out as a fundamental and widely utilized method for creating the core structure of this compound.

Aldol Condensation Routes to this compound

Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. magritek.combyjus.com This reaction typically involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then undergo dehydration to yield a conjugated enone. byjus.com

A prominent method for synthesizing this compound is the base-catalyzed aldol condensation of phenylacetaldehyde (B1677652) and isovaleraldehyde (B47997). google.com In this reaction, phenylacetaldehyde reacts with isovaleraldehyde in the presence of a basic catalyst. google.com The process generally involves dissolving anhydrous sodium acetate (B1210297) in water and anhydrous ethyl alcohol, followed by the addition of phenylacetaldehyde and isovaleraldehyde. google.com The subsequent heating of the solution to reflux for several hours drives the condensation and dehydration steps to form the final α,β-unsaturated aldehyde product. google.com This reaction is a type of crossed aldol condensation, where two different carbonyl compounds react. byjus.com The success of such reactions often depends on factors like the reactivity of the aldehydes involved. libretexts.org

Table 1: Reaction Parameters for Base-Catalyzed Aldol Condensation

| Parameter | Details |

| Reactants | Phenylacetaldehyde, Isovaleraldehyde |

| Catalyst | Anhydrous Sodium Acetate (Base) |

| Solvent | Water, Anhydrous Ethyl Alcohol |

| Reaction Condition | Reflux |

| Product | This compound |

This compound can also be formed through combinatorial synthesis approaches involving Strecker aldehydes. newswise.com Strecker aldehydes, which are formed from the Strecker degradation of amino acids, can undergo aldol condensation to produce a variety of α,β-unsaturated aldehydes. newswise.comresearchgate.net In a combinatorial approach, a mixture of several Strecker aldehydes, such as acetaldehyde (B116499), 2-methylpropanal, 3-methylbutanal (B7770604), and phenylacetaldehyde, are reacted under basic conditions (e.g., NaOH at pH 12). newswise.com This leads to the formation of a library of α,β-unsaturated aldehydes, including this compound. newswise.com The formation of this specific compound arises from the condensation of phenylacetaldehyde and 3-methylbutanal (isovaleraldehyde). newswise.com

Dehydration Reactions in this compound Formation

The final step in the aldol condensation pathway to this compound is a dehydration reaction. libretexts.org After the initial aldol addition of the enolate of phenylacetaldehyde to isovaleraldehyde, a β-hydroxy aldehyde intermediate is formed. magritek.commasterorganicchemistry.com This intermediate readily eliminates a molecule of water, a process that is often facilitated by heating under either basic or acidic conditions, to form the stable, conjugated carbon-carbon double bond of the final α,β-unsaturated aldehyde product. libretexts.orgmasterorganicchemistry.com The driving force for this elimination is the formation of the conjugated system, which provides additional stability to the molecule. libretexts.org

Alternative Synthetic Approaches

Beyond aldol condensation, other synthetic methodologies can be relevant for the preparation of α,β-unsaturated aldehydes like this compound.

Olefination Reactions for α,β-Unsaturated Aldehydes (e.g., Wittig Olefination relevance)

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. organic-chemistry.org This reaction involves the use of a phosphonium (B103445) ylide to convert a carbonyl group into a carbon-carbon double bond. organic-chemistry.org For the synthesis of α,β-unsaturated aldehydes, a variation of the Wittig reaction can be employed. beilstein-journals.org This often involves a chemo-enzymatic approach where a carboxylic acid is first reduced to an aldehyde, which then undergoes a Wittig reaction to produce the α,β-unsaturated product. beilstein-journals.org

While direct synthesis of this compound via a standard Wittig reaction might be complex due to the specific substitution pattern, the principles of the Wittig reaction are highly relevant for creating the α,β-unsaturated aldehyde functionality. beilstein-journals.orgresearchgate.netacs.org For instance, a related strategy could involve the reaction of a suitable phosphonium ylide with a precursor aldehyde to construct the carbon skeleton and the double bond in a controlled manner. One-pot Wittig reactions in aqueous media have also been developed for the synthesis of α,β-unsaturated esters and nitriles, demonstrating the versatility of this approach under environmentally benign conditions. researchgate.net

Stereoselective Synthesis of this compound Isomers

The spatial arrangement of atoms within a molecule, or its stereochemistry, can significantly influence its properties and biological activity. In the context of this compound, which possesses a chiral center and a double bond, the synthesis of specific stereoisomers (enantiomers and diastereomers) is of considerable interest.

Enantioselective and Diastereoselective Control in this compound Synthesis

Achieving control over the three-dimensional structure during the synthesis of this compound is crucial for obtaining specific isomers. This is accomplished through enantioselective and diastereoselective reactions.

A common method for the synthesis of this compound is the aldol condensation of phenylacetaldehyde and isovaleraldehyde. google.com This reaction, however, typically yields a mixture of isomers. google.comsigmaaldrich.com To obtain specific stereoisomers, chiral catalysts or auxiliaries are necessary. While direct enantioselective synthesis of this compound is not extensively detailed in the provided results, analogous reactions provide insight into potential strategies. For instance, L-proline has been used as a chiral promoter in direct asymmetric aldol additions, which could be adapted for this synthesis. researchgate.net

Diastereoselective control is also critical. For example, in the synthesis of related structures, the use of boron enolates in aldol reactions has been shown to produce high diastereomeric ratios (dr). nih.gov This approach could potentially be applied to control the stereochemistry of the resulting aldol adduct in the synthesis of this compound, leading to a specific diastereomer.

The table below summarizes key aspects of stereoselective control in related syntheses, which could be extrapolated to this compound.

| Reaction Type | Catalyst/Reagent | Key Feature | Potential Application to this compound |

| Asymmetric Aldol Addition | L-proline | Chiral promoter | Enantioselective formation of the stereocenter |

| Aldol Reaction | Boron enolate | High diastereoselectivity | Control of relative stereochemistry |

Chiral Pool-Based and Chemoenzymatic Syntheses of Related Structures

The synthesis of chiral molecules can also be achieved by starting with naturally occurring chiral compounds, a strategy known as chiral pool synthesis. For instance, D-ribose has been used as a starting material for the synthesis of other chiral building blocks. uni-duesseldorf.de This approach could be envisioned for this compound by selecting a suitable chiral precursor that contains the necessary carbon skeleton and stereocenter.

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers another powerful tool for creating stereochemically pure compounds. Enzymes, such as oxidoreductases, can catalyze reactions with high chemo-, regio-, and stereoselectivity. uni-duesseldorf.de For example, enoate reductases have been used for the stereoselective reduction of C=C double bonds in activated alkenes. uni-duesseldorf.de In the context of this compound synthesis, an enzymatic reduction could potentially be used to selectively produce one enantiomer from a racemic mixture or to set the stereochemistry at a key intermediate step.

The following table outlines the principles of these alternative synthetic strategies.

| Synthetic Strategy | Principle | Example Application | Relevance to this compound |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral starting materials. | Synthesis from D-ribose. uni-duesseldorf.de | A suitable chiral precursor could be used to introduce the desired stereochemistry. |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic reactions. | Enoate reductase for stereoselective reduction. uni-duesseldorf.de | An enzyme could be used to control the stereochemistry of the double bond or the chiral center. |

Green Chemistry Principles in this compound Synthesis Development

The development of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes.

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The aldol condensation, a key reaction in the synthesis of this compound, is generally considered to have good atom economy.

Use of Less Hazardous Chemical Syntheses: Employing and generating substances that possess little or no toxicity to human health and the environment. This includes the selection of safer solvents and reagents. For example, the use of water as a solvent in the initial steps of a patented synthesis is a step in this direction. google.com

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a core principle. The use of catalysts like sodium acetate in the aldol condensation is an example. google.com Organocatalysis, as seen with proline, also aligns with this principle. researchgate.net

Design for Energy Efficiency: Conducting synthetic methods at ambient temperature and pressure whenever possible. The patented synthesis involves heating to reflux, which could be an area for optimization from a green chemistry perspective. google.com

Recent research has highlighted the formation of 5-methyl-2-phenylhex-2-enal (B7823456) during the roasting of cocoa beans through the aldol condensation of Strecker aldehydes. newswise.com This natural formation pathway, occurring in a food matrix, underscores the potential for biocatalytic and biomimetic approaches that align with green chemistry principles.

The table below summarizes the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Aldol condensation is an atom-economical reaction. |

| Use of Safer Solvents | Water has been used as a solvent in some procedures. google.com |

| Catalysis | Use of catalytic sodium acetate and potential for organocatalysts. google.comresearchgate.net |

| Biomimicry | Understanding the natural formation in cocoa can inspire greener synthetic routes. newswise.com |

Formation Pathways and Reaction Kinetics of 5 Methyl 2 Phenyl 2 Hexenal in Model Systems

Non-Enzymatic Reaction Pathways

The synthesis of 5-Methyl-2-phenyl-2-hexenal in food systems is predominantly a result of non-enzymatic browning reactions, which are crucial for developing the flavor and color of many cooked products.

Maillard Reaction Contribution to this compound Formation

The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a primary pathway for the formation of this compound. collegedunia.com This reaction is fundamental to the flavor development in foods such as cocoa and chocolate, where the compound is a key aroma constituent. perfumerflavorist.comcollegedunia.com During the roasting of cocoa beans, the Maillard reaction is initiated, leading to a cascade of reactions that produce a wide array of flavor compounds, including this compound. collegedunia.comunipr.it The interaction between lactose (B1674315) and lysine (B10760008) residues in milk proteins during heating can also generate this aldehyde, among other low molecular weight compounds. researchgate.net

Role of Strecker Aldehydes as Intermediates in this compound Generation

Strecker aldehydes, which are formed via the Strecker degradation of amino acids during the Maillard reaction, serve as critical intermediates in the formation of this compound. newswise.comresearchgate.net Specifically, the formation of this compound occurs through an aldol (B89426) condensation reaction. unipr.itbrewingforward.com This involves the reaction of phenylacetaldehyde (B1677652), a Strecker aldehyde derived from the amino acid phenylalanine, with isovaleraldehyde (B47997) (3-methylbutanal), which is formed from the amino acid leucine. researchgate.netbrewingforward.comgoogle.com The abundance of phenylacetaldehyde suggests it is a highly effective nucleophile in these reactions, likely due to the increased acidity of its α-hydrogen resulting from resonance effects. newswise.com

Kinetic Studies on this compound Formation

Understanding the reaction kinetics provides valuable insights into the rate of formation of this compound and the factors that influence it.

Reaction Kinetics in Controlled Model Systems

Kinetic studies on the formation of this compound have been conducted using controlled model systems. In a study utilizing a glucose and amino acid model system, the formation of this compound, along with other volatiles, was found to follow zero-order reaction kinetics. researchgate.net This indicates that the rate of formation is constant and independent of the concentration of the reactants under the studied conditions. The use of model systems allows for the detailed examination of specific reaction pathways and the influence of various parameters on the formation of flavor compounds. biosynth.com

Factors Influencing Formation Rates (e.g., pH, temperature, reactant concentrations)

Several factors have a significant impact on the rate at which this compound is formed.

Temperature: Temperature is a critical factor, with higher temperatures generally accelerating the Maillard reaction and, consequently, the formation of Strecker aldehydes and subsequent products like this compound. researchgate.net Kinetic studies have determined activation energies for the formation of related compounds, which quantify the temperature sensitivity of the reactions. researchgate.net For instance, a kinetic study on the formation of various aroma compounds, including this compound, in a heated glucose-amino acid model system showed activation energies ranging from 14.3 to 23.1 kcal/mole. researchgate.net

pH: The pH of the system also plays a crucial role. The aforementioned kinetic study was conducted in a phosphate (B84403) buffer at pH levels of 6, 7, and 8, indicating the relevance of pH in the formation of these volatile compounds. researchgate.net The synthesis of α,β-unsaturated aldehydes, a class to which this compound belongs, has been demonstrated under basic conditions (pH = 12) in laboratory settings. newswise.com

Reactant Concentrations: The concentrations of the precursor amino acids and reducing sugars directly influence the yield of this compound. The amounts of Strecker aldehydes formed have been correlated with the concentrations of their corresponding free amino acids. researchgate.net

Environmental and Process-Induced Formation of this compound

Beyond controlled laboratory models, the formation of this compound is prevalent in various food processing environments.

The compound is formed during the processing of certain foods, such as the ripening of Pixian Horsebean Chili Paste. evitachem.com In the context of chocolate production, its levels have been shown to increase significantly during the roasting of cocoa beans. newswise.com One study found that the concentration of 5-methyl-2-phenylhex-2-enal (B7823456) increased by up to 40-fold during this stage. newswise.com Subsequent processing steps, such as conching, can also affect its concentration. Dry conching can lead to the evaporation of such volatile compounds, while wet conching, which involves the addition of cocoa butter, may partially restore or even increase their levels by facilitating better contact between the precursor molecules. newswise.com

Below is an interactive data table summarizing the formation of this compound and related compounds in a combinatorial synthesis from six Strecker aldehydes.

| Compound Name | Structure | Notes |

| 2-methylbut-2-enal | C5H8O | Formed from acetaldehyde (B116499) and 2-methylpropanal. |

| 2-methylpent-2-enal | C6H10O | Formed from acetaldehyde and 2-methylbutanal. |

| 2-isopropyl-4-methylhex-2-enal | C10H18O | One of two reaction products formed with 3-methylbutanal (B7770604) as a nucleophile. newswise.com |

| 2-isopropyl-5-methylhex-2-enal | C10H18O | Detected at lower levels compared to products from phenylacetaldehyde. newswise.com |

| 2-phenylbut-2-enal | C10H10O | Formed from phenylacetaldehyde and acetaldehyde. |

| 4-methyl-2-phenylpent-2-enal | C12H14O | Formed from phenylacetaldehyde and 2-methylpropanal. |

| 5-methyl-2-phenylhex-2-enal | C13H16O | Abundance suggests phenylacetaldehyde is a strong nucleophile. newswise.com |

Formation during Food Processing and Roasting

This compound is an α,β-unsaturated aldehyde that is not typically present in raw agricultural commodities but is formed during the thermal processing of food. newswise.com Its characteristic rich, brown, and cocoa-like notes make it a key aroma component in products like cocoa, coffee, roasted nuts, and honey. perfumerflavorist.com The primary mechanism for its formation is the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.

The specific pathway to this compound involves the aldol condensation of Strecker aldehydes, which are themselves products of the Maillard reaction. newswise.com The key precursors are phenylacetaldehyde and 3-methylbutanal (also known as isovaleraldehyde), which are formed from the Strecker degradation of the amino acids phenylalanine and leucine, respectively. A proposed synthesis pathway involves the base-catalyzed aldol condensation of phenylacetaldehyde and isovaleraldehyde. google.com

Kinetic studies performed in model systems containing glucose and amino acids have shown that the formation of this compound follows zero-order reaction kinetics. researchgate.net In these models, heated between 75°C and 115°C at a pH ranging from 6 to 8, the activation energies for its formation were found to be between 14.3 and 23.1 kcal/mole. researchgate.net

The presence and concentration of this compound have been documented in a variety of roasted and processed foods, including:

Roasted cocoa beans and chocolate newswise.comcontaminantdb.ca

Roasted peanuts contaminantdb.camade-in-china.com

Potato chips perfumerflavorist.com

Roasted mullet roe sigmaaldrich.com

Research tracking its development during the chocolate-making process found that its concentration significantly increases during the roasting of cocoa beans. newswise.com Levels can increase up to 40-fold during this stage. newswise.com

Table 1: Concentration of this compound during Chocolate Production An interactive table detailing the concentration of the compound at various stages of chocolate manufacturing.

| Processing Stage | Concentration (μg·kg−1) |

| Fermented and Dried Cocoa Beans | < 10 |

| Roasted Cocoa Beans | up to 216 |

| Dark Chocolate (after conching) | up to 125 |

| Milk Chocolate (after conching) | up to 48 |

Source: Adapted from research on α,β-unsaturated carbonyls in chocolate. newswise.com

Degradation Pathways and Stability Studies of this compound

The stability of this compound is a critical factor in determining the final flavor profile of a food product. Studies show that its concentration can decrease during certain processing steps.

In chocolate manufacturing, for instance, the process of "dry conching" (a prolonged period of mixing, agitating, and aerating) has been shown to cause the evaporation of various α,β-unsaturated carbonyls, including this compound. newswise.com This indicates that the compound is volatile and can be lost at elevated temperatures with increased surface area exposure and aeration. Conversely, "wet conching," where cocoa butter is added, can partially restore or even increase its measured levels, likely by partitioning the compound within the fat phase, which may protect it from volatilization. newswise.com

General chemical stability information indicates that this compound is stable under normal conditions of use. vigon.com However, as an aldehyde, it is susceptible to chemical degradation. One potential degradation pathway is oxidation. It is considered incompatible with strong oxidizing agents, which can convert the aldehyde group to a carboxylic acid. vigon.com Its stability in various solvents makes it a useful compound in laboratory settings for studying reaction mechanisms. chemimpex.com

Table 2: Stability and Degradation Factors for this compound An interactive table summarizing factors that influence the stability and degradation of the compound.

| Factor | Observation | Implication |

| Thermal Processing | Evaporation observed during dry conching of chocolate. newswise.com | Potential for flavor loss in high-temperature, high-aeration processes. |

| Chemical Reactivity | Incompatible with strong oxidizing agents. vigon.com | Susceptible to degradation via oxidation. |

| General Stability | Considered stable under normal conditions of use. vigon.com | Persists in many food matrices post-processing. |

Chemical Reactivity and Mechanistic Investigations of 5 Methyl 2 Phenyl 2 Hexenal

Reactivity of the α,β-Unsaturated Carbonyl Moiety in 5-Methyl-2-phenyl-2-hexenal

The chemical behavior of this compound is largely dictated by its α,β-unsaturated aldehyde functional group. This arrangement, where a carbon-carbon double bond is conjugated with a carbonyl group, creates a unique electronic environment that results in multiple reactive sites within the molecule. The electron-withdrawing nature of the carbonyl oxygen delocalizes the π-electrons across the conjugated system. This delocalization renders both the carbonyl carbon (C1) and the β-carbon (C3) of the alkene electrophilic, making them susceptible to attack by nucleophiles.

Due to the electronic structure of the α,β-unsaturated carbonyl moiety, this compound can undergo two primary types of nucleophilic addition reactions: direct addition to the carbonyl group (1,2-addition) and conjugate addition to the carbon-carbon double bond (1,4-addition). masterorganicchemistry.comresearchgate.net

1,2-Addition (Direct Addition): In this pathway, a nucleophile directly attacks the electrophilic carbonyl carbon. This is a common reaction for all aldehydes and ketones. The initial product is an alkoxy intermediate, which upon protonation yields an alcohol. Strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, typically favor this mode of attack. jackwestin.comchemistwizards.com These reactions are often irreversible and kinetically controlled, meaning the product that forms fastest is the major product. wikipedia.org

1,4-Addition (Conjugate Addition or Michael Addition): This pathway involves the nucleophilic attack on the electrophilic β-carbon of the alkene. This attack is facilitated by the conjugation with the carbonyl group, which can stabilize the resulting negative charge through resonance, forming an enolate intermediate. libretexts.org Subsequent protonation of the enolate, typically at the α-carbon, yields a saturated carbonyl compound. researchgate.net Weaker, "soft" nucleophiles, such as organocuprates (Gilman reagents), amines, thiols, and cyanides, preferentially undergo 1,4-addition. jackwestin.comwikipedia.org These reactions are often reversible and under thermodynamic control, favoring the formation of the more stable product, which retains the strong carbon-oxygen double bond. wikipedia.org

The competition between these two pathways is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

Table 1: Factors Influencing the Regioselectivity of Nucleophilic Addition to this compound

| Factor | Favors 1,2-Addition (Direct) | Favors 1,4-Addition (Conjugate) |

| Nucleophile Type | Strong, "Hard" Nucleophiles (e.g., Grignard Reagents, Organolithium Reagents) | Weak, "Soft" Nucleophiles (e.g., Organocuprates, Amines, Thiols) |

| Reaction Control | Kinetic Control (fast, often irreversible, low temperature) | Thermodynamic Control (reversible, higher temperature, favors stable product) |

| Product Type | Allylic Alcohol | Saturated Aldehyde |

The conjugation of the phenyl ring and the carbonyl group with the alkene in this compound makes it a distinct electrophile. The resonance effect of the carbonyl group withdraws electron density from the β-carbon, making it electron-poor and thus a target for nucleophiles. researchgate.netlibretexts.org Compounds like this compound are considered "soft" electrophiles. This classification arises from the delocalized and polarizable nature of the π-electron system. As soft electrophiles, they tend to react preferentially with "soft" nucleophiles, which are characterized by having a large, polarizable electron cloud, such as the sulfur atom in cysteine residues. libretexts.org This reactivity is a key aspect of their biological interactions and their use in organic synthesis. studymind.co.uk

Mechanistic Studies of this compound in Complex Reaction Systems

This compound can participate in more complex, multi-step reaction sequences, particularly with nitrogen-containing nucleophiles, which are important in food chemistry and the synthesis of nitrogen heterocycles. studymind.co.uk

The aldehyde functional group of this compound readily reacts with primary amines to form an imine, commonly known as a Schiff base. This condensation reaction is typically reversible and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the dehydration of the resulting carbinolamine intermediate. chemeo.com

Schiff base formation is the initial step of the Maillard reaction, a complex series of reactions between amino acids and reducing sugars that is responsible for the browning and flavor development in cooked foods. chegg.com Following the formation of a Schiff base from an aldose sugar, a key subsequent step is the Amadori rearrangement. This is an acid or base-catalyzed isomerization of the N-glycoside (a type of Schiff base) to a 1-amino-1-deoxy-ketose, which is a more stable keto-amine structure. chegg.com

While the classical Amadori rearrangement specifically describes the reaction of aldose sugars, the underlying mechanism of tautomerization of an imine to a more stable keto-amine can be considered for Schiff bases derived from α,β-unsaturated aldehydes like this compound. The reaction of this compound with an amino acid would first yield a Schiff base. This intermediate could then potentially undergo rearrangements and further reactions characteristic of the Maillard cascade, contributing to the formation of complex flavor and aroma compounds, such as those found in cocoa. thegoodscentscompany.com

Isomer-Specific Reactivity of (E)- and (Z)-5-Methyl-2-phenyl-2-hexenal

This compound exists as a mixture of geometric isomers, designated as (E) and (Z), based on the arrangement of substituents around the carbon-carbon double bond. The IUPAC name for the E-isomer is (2E)-5-methyl-2-phenylhex-2-enal. The stereochemistry of the double bond can significantly influence the molecule's physical properties and chemical reactivity.

The relative reactivity of the (E)- and (Z)-isomers is primarily governed by their thermodynamic stability and steric factors.

Thermodynamic Stability: In general, for disubstituted alkenes, the (E)-isomer, where the larger substituent groups are on opposite sides of the double bond, is thermodynamically more stable than the (Z)-isomer due to reduced steric strain. wikipedia.org It has been noted that Z-configured α,β-unsaturated aldehydes can readily isomerize to the more stable E-isomers under mild acidic or basic conditions. thegoodscentscompany.com This suggests that (E)-5-Methyl-2-phenyl-2-hexenal is the more stable isomer.

Reaction Rates and Steric Hindrance: The rate of a chemical reaction is often influenced by steric hindrance at the reaction site. In the (Z)-isomer of this compound, the bulky phenyl group and the aldehyde group are on the same side of the double bond as the isobutyl group's vinyllic proton. This arrangement creates a more sterically crowded environment around the electrophilic β-carbon and the carbonyl carbon compared to the (E)-isomer. Consequently, the approach of a nucleophile to these reactive sites is more hindered in the (Z)-isomer. This increased steric hindrance would be expected to decrease the reaction rate for the (Z)-isomer relative to the less hindered (E)-isomer.

Computational Chemistry Approaches to this compound Reactivity

Computational chemistry provides powerful tools for understanding the reactivity and properties of molecules at an atomic and electronic level. For a compound such as this compound, these methods can offer insights into its electronic structure, geometry, and interactions with other molecules, complementing experimental findings.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used approach in computational chemistry for calculating the electronic properties of molecules and for optimizing their geometries.

Electronic Properties:

The electronic properties of a molecule are crucial in determining its reactivity. Key parameters that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

A study utilizing quantum mechanics calculations has reported the following electronic properties for this compound:

| Property | Symbol | Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | -0.79 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.55 eV |

| Electrophilic Index | ω | 1.63 |

Data sourced from a computational study on chemical reactivity. conicet.gov.ar

The electrophilic index (ω) is a measure of the energy lowering of a molecule when it is saturated with electrons from the external environment. conicet.gov.ar A higher value of ω indicates a greater capacity to act as an electrophile. These calculated values provide a quantitative basis for understanding the electrophilic nature of this compound and its potential to react with nucleophiles. conicet.gov.ar

Geometry Optimization:

Molecular Dynamics (MD) is a computational method for studying the physical movements of atoms and molecules. It allows for the simulation of the time-dependent behavior of a molecular system, providing insights into processes such as conformational changes, solvation, and binding interactions.

In the context of this compound, MD simulations could be employed to:

Study Solvation Effects: Simulate the behavior of the molecule in different solvents to understand how the solvent environment affects its conformation and reactivity.

Investigate Interactions with Biological Molecules: Model the interaction of this compound with receptors or enzymes, which is particularly relevant given its use as a flavoring and fragrance agent. This could help in understanding the molecular basis of its sensory properties.

Analyze Conformational Dynamics: Explore the different conformations that the molecule can adopt over time and their relative energies.

Despite the potential of this technique, a comprehensive search of the scientific literature did not yield any specific studies that have applied molecular dynamics simulations to investigate the interactions of this compound. Therefore, while the principles of MD are well-established and its application to this molecule is theoretically feasible, there is a lack of published research in this specific area.

Advanced Analytical Chemistry for 5 Methyl 2 Phenyl 2 Hexenal Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in isolating 5-Methyl-2-phenyl-2-hexenal from complex mixtures and preparing it for further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) stands as a primary tool for the identification and quantification of this compound. nih.gov In this technique, the compound is volatilized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its definitive identification. nist.gov

The National Institute of Standards and Technology (NIST) database includes mass spectral data for this compound, with a notable top peak at a mass-to-charge ratio (m/z) of 117 and a second-highest peak at m/z 104. nih.gov The Kovats retention index, a relative measure of retention time in GC, is also documented for this compound on various column types. For instance, on a standard non-polar column, its retention index is reported as 1485, while on a standard polar column, it is 2083. nih.gov These values are critical for confirming the compound's presence in a sample by comparing them to known standards.

Table 1: GC-MS Data for this compound

| Parameter | Value | Source |

| NIST Number | 117826 | nih.gov |

| Top Peak (m/z) | 117 | nih.gov |

| Second Highest Peak (m/z) | 104 | nih.gov |

| Kovats RI (Standard Non-polar) | 1485 | nih.gov |

| Kovats RI (Standard Polar) | 2083 | nih.gov |

This table summarizes key GC-MS identification parameters for this compound.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

For the analysis of volatile and semi-volatile compounds like this compound in complex matrices such as food, headspace solid-phase microextraction (HS-SPME) is often coupled with GC-MS. acs.org This sample preparation technique involves exposing a solid-phase microextraction fiber to the headspace above the sample. The volatile compounds, including this compound, adsorb onto the fiber, which is then directly inserted into the GC injector for analysis. acs.org

This method is particularly advantageous as it is solvent-free and concentrates the analytes, thereby increasing the sensitivity of the analysis. Research has utilized HS-SPME-GC-MS to identify volatile compounds in various food products, such as roasted cocoa beans, where this compound has been identified as a key aroma compound. researchgate.net In a study on tuber species, HS-SPME-GC-MS was used to profile volatile compounds, with the sample being dissolved in a sodium chloride solution and heated to facilitate the release of volatiles. acs.org

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-performance liquid chromatography (HPLC) is another powerful technique for the separation and purification of this compound. chromforum.org This method is particularly useful for compounds that are not sufficiently volatile for GC analysis or when larger quantities of the purified compound are required.

Reverse-phase HPLC (RP-HPLC) is a common mode used for the separation of moderately nonpolar compounds like this compound. sielc.com A typical RP-HPLC method involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. chromforum.org

A specific method for analyzing this compound utilizes a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For faster analyses, columns with smaller particle sizes (e.g., 3 µm) can be used in ultra-high-performance liquid chromatography (UPLC) applications. sielc.com

Table 2: Example of a Reverse-Phase HPLC Method for this compound

| Parameter | Condition | Source |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| Application | Analytical Separation, Impurity Isolation | sielc.com |

This table outlines the conditions for a reverse-phase HPLC method for the analysis of this compound.

For enhanced identification capabilities, HPLC can be coupled with mass spectrometry (HPLC-MS). However, the mobile phase composition must be compatible with the MS detector. Non-volatile buffers like phosphoric acid can interfere with the ionization process in the mass spectrometer. Therefore, for MS-compatible applications, phosphoric acid is typically replaced with a volatile acid, such as formic acid. sielc.com This allows for the seamless integration of the high separation power of HPLC with the sensitive and specific detection of MS.

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Data from techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for confirming the compound's identity and structure. nih.gov

¹H NMR Spectra: Proton NMR provides information about the number and types of hydrogen atoms in the molecule.

¹³C NMR Spectra: Carbon NMR reveals the number and types of carbon atoms.

FTIR Spectra: Fourier-transform infrared spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation. nih.gov

Spectroscopic data for this compound is available from various sources, including a comprehensive entry in the PubChem database, which includes spectra from Sigma-Aldrich Co. LLC. nih.gov This information is invaluable for researchers to confirm the structure of synthesized or isolated this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

Both ¹H NMR and ¹³C NMR spectra are available for this compound. nih.gov These spectra provide critical data for confirming the compound's structure. For instance, ¹H NMR analysis would show distinct signals for the aldehydic proton, the vinylic proton, the protons on the phenyl ring, and the protons of the methyl groups, with their chemical shifts and coupling patterns confirming their connectivity. A patent for a cocoa flavoring composition containing 2-phenyl-2-alkenals provides interpretation of NMR data for this compound, noting a signal at 9.12 ppm corresponding to the aldehydic proton. google.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) Range | Key Structural Information |

|---|---|---|

| ¹H (Aldehyde) | 9.1-9.5 | Confirms the presence of the aldehyde functional group. |

| ¹H (Vinylic) | 6.5-7.0 | Indicates the C=C double bond adjacent to the phenyl group. |

| ¹H (Aromatic) | 7.2-7.6 | Signals from the protons on the phenyl ring. |

| ¹H (Alkyl) | 0.9-2.5 | Signals from the methyl and methylene (B1212753) groups in the hexenal (B1195481) chain. |

| ¹³C (Carbonyl) | 190-195 | Confirms the aldehyde carbonyl carbon. |

| ¹³C (Aromatic/Vinylic) | 125-150 | Carbons of the phenyl ring and the C=C double bond. |

| ¹³C (Alkyl) | 10-40 | Carbons of the methyl and methylene groups. |

Note: The data in this table is predicted and serves as an illustrative example of what would be observed in an actual NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups.

For this compound, the IR spectrum provides clear evidence for its key structural features. nih.gov The presence of a strong absorption band in the region of 1675-1690 cm⁻¹ is indicative of the C=O stretch of the conjugated aldehyde. Another significant absorption, typically around 1630 cm⁻¹, corresponds to the C=C stretching vibration of the alkene. google.com The presence of the phenyl group is confirmed by absorption bands in the aromatic region (around 1600 and 1450-1500 cm⁻¹) and C-H stretching vibrations above 3000 cm⁻¹. The C-H stretching of the alkyl part of the molecule is observed below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aldehyde C-H | 2700-2850 | Stretch |

| Aldehyde C=O | 1675-1690 | Stretch (Conjugated) |

| Alkene C=C | 1620-1640 | Stretch |

| Aromatic C=C | ~1600, 1450-1500 | Ring Stretch |

| Aromatic C-H | 3010-3100 | Stretch |

| Alkyl C-H | 2850-2960 | Stretch |

Hyphenated and Advanced Detection Techniques

To gain a more comprehensive understanding of complex mixtures containing this compound, especially in food and fragrance applications, hyphenated and advanced detection techniques are indispensable.

Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that combines the separation power of gas chromatography with human sensory perception. As compounds elute from the GC column, they are split between a conventional detector (like a mass spectrometer) and a sniffing port, where a trained analyst can describe the odor.

Table 3: Aroma Profile of this compound and Related Compounds in Chocolate

| Compound | Reported Aroma Descriptor(s) | Significance in Chocolate |

|---|---|---|

| This compound | Sweet, chocolate, green, aldehydic, roasted cocoa. ventos.com | Key odorant, levels increase during conching. nih.gov |

| 2-Methylpropanal | Chocolate. nih.gov | Potent odorant. nih.gov |

| 2-Methylbutanal | Chocolate. nih.gov | Potent odorant. nih.gov |

| 3-Methylbutanal (B7770604) | Chocolate. nih.gov | Potent odorant. nih.gov |

| Trimethylpyrazine | Sweet, nutty. upm.edu.my | Contributes to cocoa/nutty notes. nih.gov |

A gas chromatograph equipped with an atomic emission detector (GC-AED) can be used for kinetic studies of volatile compound formation. A study on the formation of various aroma compounds, including this compound, utilized a GC-AED to collect kinetic data. researchgate.net In this research, a model system of glucose and an amino acid was heated at different temperatures and for varying durations. researchgate.net The formation of the volatile compounds, including this compound, was found to follow zero-order reaction kinetics. researchgate.net The activation energies for the formation of these volatiles were determined to be in the range of 14.3 to 23.1 kcal/mole. researchgate.net

Table 4: Kinetic Data for the Formation of Selected Aroma Compounds

| Compound | Reaction Order | Activation Energy Range (kcal/mole) |

|---|---|---|

| This compound | Zero-order. researchgate.net | 14.3 - 23.1. researchgate.net |

| Isovaleraldehyde (B47997) | Zero-order. researchgate.net | 14.3 - 23.1. researchgate.net |

| Phenylacetaldehyde (B1677652) | Zero-order. researchgate.net | 14.3 - 23.1. researchgate.net |

Compound Reference Table

Structure Activity Relationship Sar Studies and Analog Synthesis of 5 Methyl 2 Phenyl 2 Hexenal Derivatives

Design and Synthesis of Novel 5-Methyl-2-phenyl-2-hexenal Analogues

The synthesis of novel analogues of this compound has primarily focused on systematic modifications of both the aromatic ring and the aliphatic side chain. These synthetic efforts provide a library of related compounds, enabling detailed study of how specific structural features correlate with function.

Modification of the Phenyl Substituent

For instance, the reaction of p-methylphenylacetaldehyde with isovaleraldehyde (B47997) yields 5-methyl-2-(4-methylphenyl)-2-hexenal. google.com Similarly, using a mixture of dimethylphenylacetaldehyde isomers results in products like 5-methyl-2-(2,6-dimethylphenyl)-2-hexenal and 5-methyl-2-(2,4-dimethylphenyl)-2-hexenal. google.com The introduction of an isopropyl group on the phenyl ring has also been explored, leading to the formation of 5-methyl-2-(isopropylphenyl)-2-hexenal. google.com These syntheses demonstrate a versatile method for creating a range of phenyl-substituted analogues.

| Parent Compound | Substituted Phenylacetaldehyde (B1677652) | Resulting Analogue | Reference |

| This compound | p-Methylphenylacetaldehyde | 5-Methyl-2-(4-methylphenyl)-2-hexenal | google.com |

| This compound | Dimethylphenylacetaldehyde | 5-Methyl-2-(2,4-dimethylphenyl)-2-hexenal | google.com |

| This compound | Dimethylphenylacetaldehyde | 5-Methyl-2-(2,6-dimethylphenyl)-2-hexenal | google.com |

| This compound | Isopropylphenylacetaldehyde | 5-Methyl-2-(isopropylphenyl)-2-hexenal | google.com |

Alteration of the Alkyl Chain and Branching Patterns

Modifications to the alkyl portion of the molecule have also been investigated to understand the role of chain length and branching. These analogues are typically synthesized via the aldol (B89426) condensation of phenylacetaldehyde with various lower alkyl aldehydes. google.com This reaction is a cornerstone for generating structural diversity in the aliphatic side chain.

For example, reacting phenylacetaldehyde with propionaldehyde (B47417) yields 2-phenyl-2-pentenal, while using isobutyraldehyde (B47883) produces 4-methyl-2-phenyl-2-pentenal. google.comresearchgate.net These alterations in the aldehyde reactant directly translate to different alkyl structures in the final product, providing a basis for comparing properties like odor and reactivity. google.com

| Aldehyde Reactant | Resulting Analogue | Alkyl Chain Description | Reference |

| Propionaldehyde | 2-Phenyl-2-pentenal | Straight-chain pentenal | google.com |

| Isobutyraldehyde | 4-Methyl-2-phenyl-2-pentenal | Branched-chain pentenal | google.comresearchgate.net |

| Butyraldehyde | 2-Phenyl-2-hexenal | Straight-chain hexenal (B1195481) | google.com |

| Acetaldehyde (B116499) | 2-Phenyl-2-butenal (B1236094) | Butenal chain | google.com |

Synthesis of Toluyl Esters from this compound Derivatives

Further derivatization of this compound and its analogues has been accomplished through the synthesis of toluyl esters. Research has shown that physiologically active compounds, including this compound (1) and its analogue 4-methyl-2-phenyl-2-pentenal (2), can serve as starting materials for these syntheses. researchgate.net The process involves the condensation of the parent aldehyde with various toluoyl chlorides, such as o-, m-, and p-toluoyl chloride, to yield a series of ester derivatives. researchgate.netnii.ac.jp This method expands the chemical space of this compound derivatives for further evaluation of their properties. nii.ac.jp

Impact of Structural Modifications on Chemical Properties

The structural changes introduced in the synthesized analogues have a direct and measurable impact on their chemical and physical properties, most notably their olfactory profiles and reactivity.

Structure-Odor Relationship Studies and Olfactory Properties

This compound is well-known for its characteristic sweet, chocolate-like, and green aldehydic aroma. ventos.comperfumersapprentice.comperflavory.comthegoodscentscompany.com SAR studies reveal how modifications to its structure alter these sensory attributes.

The introduction of substituents on the phenyl ring significantly influences the odor profile. For example, 5-methyl-2-(4-methylphenyl)-2-hexenal is described as having a distinct cocoa-like flavor note. google.com A mixture of isopropylphenyl-substituted analogues also exhibits a cocoa-like odor and taste. google.com These findings suggest that substitution on the phenyl ring can modulate and enhance the desirable cocoa and chocolate notes of the parent compound.

Altering the alkyl chain also leads to changes in odor. The shorter analogue, 4-methyl-2-phenyl-2-pentenal, contributes to a chocolate flavoring material, while 2-phenyl-2-butenal is also used in such mixtures. google.com The parent compound, however, is often the major component in these flavor formulations, prized for imparting a character of bitter chocolate. google.com

| Compound | Odor Description | Reference |

| This compound | Sweet, chocolate, green, aldehydic, cocoa, mocha undertones | ventos.comperfumersapprentice.comperflavory.com |

| 5-Methyl-2-(4-methylphenyl)-2-hexenal | Cocoa-like flavor note | google.com |

| 5-Methyl-2-(isopropylphenyl)-2-hexenal | Cocoa-like odor and taste | google.com |

| 4-Methyl-2-phenyl-2-pentenal | Component in chocolate flavoring | google.com |

Correlation between Structure and Reactivity Profiles

The chemical reactivity of this compound is largely dictated by its structure as an α,β-unsaturated aldehyde. cymitquimica.com This class of compounds features a conjugated system of a carbon-carbon double bond and a carbonyl group, which makes the aldehyde functional group susceptible to various chemical reactions, including nucleophilic additions and condensation reactions. cymitquimica.comchemimpex.com

The synthesis of the analogues themselves, primarily through aldol condensation, is a testament to this inherent reactivity. google.com The aldehyde group serves as the primary reactive site. Furthermore, the ability of this compound to undergo condensation with toluoyl chlorides to form esters and to react with aromatic amines to synthesize pyrrole (B145914) derivatives highlights its versatility as a chemical intermediate. researchgate.netsci-hub.se

Comparing it with its analogues, such as 4-methyl-2-phenylpent-2-enal, reveals that the unique arrangement of the phenyl group and the specific branching pattern of the alkyl chain contribute to distinct reactivity profiles. The stability and compatibility of this compound with various solvents also make it a useful compound for studying reaction mechanisms and developing new synthetic pathways in a laboratory setting. chemimpex.com

Stereochemical Influences on this compound Activity

The spatial arrangement of atoms within a molecule, known as stereochemistry, can significantly influence its biological and sensory properties. In the case of this compound, the presence of a carbon-carbon double bond (C=C) at the 2-position gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-5-Methyl-2-phenyl-2-hexenal and (Z)-5-Methyl-2-phenyl-2-hexenal. These isomers, also referred to as trans and cis isomers, respectively, have the same chemical formula and connectivity but differ in the orientation of their substituents around the double bond.

The (E)-isomer has the phenyl group and the isobutyl group on opposite sides of the double bond, while the (Z)-isomer has them on the same side. This difference in geometry can affect how the molecule interacts with biological receptors, such as olfactory receptors, leading to potential variations in their perceived scent and flavor profiles, as well as other biological activities.

Comparative Studies of (E)- and (Z)-Isomers

While the existence of both (E) and (Z) isomers of this compound is well-documented, with the commercial product often being a mixture of these stereoisomers, a comprehensive body of public research specifically detailing comparative studies of their individual activities is limited. ventos.comsigmaaldrich.comsigmaaldrich.com The IUPAC name for the compound is commonly cited as (2E)-5-methyl-2-phenylhex-2-enal, indicating a focus on the (E)-isomer in chemical literature. nih.govfoodb.cahmdb.ca

The scientific literature readily available does not provide specific data tables comparing the odor thresholds, specific sensory descriptors, or other biological activities of the purified (E)- and (Z)-isomers of this compound. Such studies would require the separation of the isomeric mixture and individual assessment of each stereoisomer, and this detailed research does not appear to be published in the public domain. Therefore, while it is a fundamental principle of stereochemistry that different isomers can exhibit different activities, specific, quantitative comparisons for this compound are not currently available.

Biochemical and Ecological Interactions of 5 Methyl 2 Phenyl 2 Hexenal Non Human, Non Clinical

Role of 5-Methyl-2-phenyl-2-hexenal in Natural Biochemical Pathways

This aromatic aldehyde is a key contributor to the sensory profiles of several food products, arising from complex biochemical reactions during processing.

This compound is a pivotal component in the characteristic aroma of cocoa and is considered by some to be the single most important compound for this profile. perfumerflavorist.com Its presence imparts a distinctive cocoa and chocolate-like aroma with mocha undertones. perfumersapprentice.com The compound develops during the fermentation and drying stages of cocoa processing and is also formed during the roasting of cocoa beans through the aldol (B89426) condensation of Strecker aldehydes. sinofoodsupply.comnewswise.com In chocolate production, it can serve as a biomarker for quality control, with its concentration indicating optimal fermentation conditions. sinofoodsupply.com Beyond cocoa, this compound is also a primary odorant in roasted mullet roe, contributing to its unique roasted flavor profile. nih.govuwtsd.ac.uk Studies have shown that the Maillard reaction is a key pathway for its generation in this food system. nih.govuwtsd.ac.uk

Table 1: Flavor Profile of this compound in Food Systems

| Food System | Associated Aroma/Flavor | Role |

| Cocoa/Chocolate | Cocoa, chocolate, mocha, nutty, sweet. perfumersapprentice.comthegoodscentscompany.comnih.govventos.com | Key characteristic aroma compound. perfumerflavorist.com |

| Roasted Mullet Roe | Roasted, nutty. nih.govuwtsd.ac.uk | Primary odorant. nih.govuwtsd.ac.uk |

| Fried Peanuts | Roasted, nutty. made-in-china.com | Volatile compound. made-in-china.com |

Microbial and Enzymatic Interactions

Beyond its role in flavor, this compound exhibits notable interactions with microorganisms, particularly fungi.

This compound has demonstrated effective antifungal properties. biosynth.com Its mechanism of action involves the inhibition of crucial cellular processes in fungi. biosynth.com Specifically, it has been shown to inhibit the synthesis of fatty acids and sterols, which are essential components for the formation of the fungal cell membrane. biosynth.com Furthermore, it interferes with nucleic acid synthesis by inhibiting the activity of both DNA and RNA polymerase. biosynth.com Some studies also suggest it may have antibiofilm activity, preventing the formation of microbial clusters.

Table 2: Antifungal Mechanisms of this compound

| Mechanism | Target Process/Enzyme | Reference |

| Inhibition of Cell Membrane Component Synthesis | Fatty acid and sterol synthesis | biosynth.com |

| Inhibition of Nucleic Acid Synthesis | DNA polymerase and RNA polymerase | biosynth.com |

This compound can be utilized as a model system for studying the kinetic data of biochemical processes involving esters and aldehydes. biosynth.com Kinetic studies on the formation of various aroma compounds, including this compound, in model systems have provided insights into the reaction kinetics, showing that its formation often follows zero-order reaction kinetics with specific activation energies. researchgate.net These studies help in understanding the formation of important volatiles during food processing. researchgate.net

Ecological Roles of this compound

In addition to its biochemical roles in food systems, this compound has been identified in the scent gland secretions of male cave crickets, specifically Troglophilus cavicola and T. neglectus. sigmaaldrich.com This finding suggests a potential role for the compound in chemical communication within these species, possibly related to mating behavior. sigmaaldrich.com Such discoveries contribute to the broader understanding of pheromone-based communication systems in the animal kingdom. sigmaaldrich.com

Identification as a Semiochemical in Insect Communication (e.g., cave crickets)

This compound has been identified as a significant semiochemical, or a chemical involved in communication, in the animal kingdom. pherobase.com Research has specifically pointed to its role in the chemical ecology of certain insects, notably cave crickets of the family Rhaphidophoridae. pherobase.com Studies have found the compound present in the scent gland secretions of male cave crickets, including the species Troglophilus cavicola and Troglophilus neglectus. sigmaaldrich.com In this context, the compound functions as a pheromone, suggesting it is integral to their chemical communication systems, potentially for behaviors related to mating. pherobase.comsigmaaldrich.com

| Compound | Species | Family | Order | Signal Category |

| This compound | Troglophilus cavicola | Rhaphidophoridae | Orthoptera | Pheromone |

| This compound | Troglophilus neglectus | Rhaphidophoridae | Orthoptera | Pheromone |

In Vitro Cell Line Studies on this compound

Investigations into Apoptosis-Inducing Effects in Cancer Cell Lines (e.g., nasopharyngeal carcinoma CNE-1 cells)

The biological activity of this compound has been explored within broader studies on the effects of complex natural aroma mixtures on cancer cell lines. One such study investigated the volatile components from Douchi (a traditional Chinese fermented soybean product), referred to as VCD, on the human nasopharyngeal carcinoma CNE-1 cell line. cabidigitallibrary.org

In this research, this compound was identified by gas chromatography-mass spectrometry (GC-MS) as one of the 63 compounds in the VCD mixture, constituting 5.75% of the total content. cabidigitallibrary.org The study demonstrated that the VCD mixture as a whole exhibited growth inhibitory effects and induced apoptosis in CNE-1 cells. cabidigitallibrary.org However, the authors noted that there was limited existing research showing strong biological activity for this compound or phenyl acetaldehyde (B116499), another component. They hypothesized that other compounds among the seven most abundant substances in the mixture were likely the major bioactive components responsible for the observed anti-cancer effects. cabidigitallibrary.org

Analysis of Molecular Targets and Gene Expression Modulation in Cell Models

The same study that investigated the apoptosis-inducing effects of the VCD mixture on CNE-1 cells also analyzed the underlying molecular mechanisms through RT-PCR assays. cabidigitallibrary.org Treatment of the CNE-1 cells with the VCD mixture led to significant, dose-dependent changes in the mRNA expression of multiple genes involved in apoptosis and cell cycle regulation. cabidigitallibrary.org

The expression of pro-apoptotic genes was notably increased. cabidigitallibrary.org This included the upregulation of caspase-3, caspase-8, caspase-9, Bax, p53, p21, E2F1, p73, and IκB-α. cabidigitallibrary.org Conversely, the expression of anti-apoptotic and cell proliferation-related genes was decreased, including Bcl-2, Bcl-xL, HIAP-1, HIAP-2, and NF-κB. cabidigitallibrary.org These results indicate that the VCD mixture modulates key pathways to induce apoptosis in CNE-1 cells. It is important to reiterate that these gene expression changes were observed in response to the entire VCD mixture, and not to this compound as an isolated compound. cabidigitallibrary.org

| Gene | Effect of VCD Treatment on CNE-1 Cells | Function |

| Upregulated Genes | ||

| caspase-3 | Increased Expression | Executioner caspase in apoptosis |

| caspase-8 | Increased Expression | Initiator caspase in extrinsic apoptosis pathway |

| caspase-9 | Increased Expression | Initiator caspase in intrinsic apoptosis pathway |

| Bax | Increased Expression | Pro-apoptotic protein |

| p53 | Increased Expression | Tumor suppressor |

| p21 | Increased Expression | Cell cycle inhibitor |

| E2F1 | Increased Expression | Transcription factor involved in cell cycle and apoptosis |

| p73 | Increased Expression | p53 family member, involved in apoptosis |

| IκB-α | Increased Expression | Inhibitor of NF-κB |

| Downregulated Genes | ||

| Bcl-2 | Decreased Expression | Anti-apoptotic protein |

| Bcl-xL | Decreased Expression | Anti-apoptotic protein |

| HIAP-1 | Decreased Expression | Inhibitor of apoptosis protein |

| HIAP-2 | Decreased Expression | Inhibitor of apoptosis protein |

| NF-κB | Decreased Expression | Transcription factor promoting survival and proliferation |

Future Directions and Emerging Research Avenues for 5 Methyl 2 Phenyl 2 Hexenal

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

Current and future research in the synthesis of 5-Methyl-2-phenyl-2-hexenal is increasingly focused on methodologies that are not only efficient but also environmentally benign and highly selective. The drive is to move away from traditional multi-step processes that may use harsh reagents.

One promising area is the refinement of selective olefination reactions. For instance, research into highly Z-selective Wittig olefination of alpha-acetal ketones has been highlighted as a practical approach for the total synthesis of related complex molecules, a strategy that could be adapted for this compound. pherobase.com

Furthermore, the principles of green chemistry are becoming central. Future synthetic strategies are likely to explore chemoenzymatic methods, which use enzymes to catalyze specific steps. An example of this approach, though on an analogue, is a four-step aldol-based sequence that avoids highly reactive reagents and anhydrous conditions, using only distillation for purification. researchgate.net This chemoenzymatic synthesis represents a green and scalable alternative to existing methods. researchgate.net The broader development of "bio-aldehydes" using biocatalytic oxidation of alcohols and innovative photocatalytic strategies also points to a sustainable future for the production of this and other valuable aldehydes. mdpi.com

Deeper Mechanistic Understanding of Complex Biochemical Reactions involving this compound

Understanding how this compound is formed in nature and how it interacts with biological systems is a major frontier of research. Recent studies have provided significant insight into its formation during the chocolate-making process. It is now understood that the compound is primarily formed through an aldol (B89426) condensation of Strecker aldehydes, which are themselves products of the Maillard reaction during the roasting of cocoa beans. newswise.com Specifically, the reaction between phenylacetaldehyde (B1677652) and 3-methylbutanal (B7770604) is a key pathway. newswise.com

Beyond its formation, its biochemical activity is an area of growing interest. Research has suggested that this compound can act as an inhibitor of critical enzymes in fungi, specifically by inhibiting the synthesis of fatty acids and sterols necessary for cell membrane formation. biosynth.com It has also been shown to inhibit the activity of DNA and RNA polymerase in certain fungal systems. biosynth.com Future research will likely delve deeper into these mechanisms, clarifying its mode of action and exploring its potential in various applications. The compound can also serve as a model system for studying the kinetic data of related aldehydes and esters. biosynth.com

Advanced Analytical Techniques for Trace Analysis and In Situ Monitoring

The accurate detection and quantification of this compound, often present in complex matrices and at low concentrations, is critical for both research and industry. Headspace solid-phase microextraction (HS-SPME) combined with gas chromatography-mass spectrometry (GC-MS) is a powerful and established method for isolating and identifying volatile compounds like this compound in various food products.

Future advancements will likely focus on two key areas:

Enhanced Sensitivity: Developing methods with lower detection limits to quantify trace amounts of the compound, which is crucial for understanding its contribution to aroma profiles and for its potential use as a biomarker for food consumption. hmdb.ca

In Situ Monitoring: Creating analytical techniques capable of monitoring the formation and degradation of this compound in real-time during food processing, such as during the conching of chocolate. newswise.com This would provide invaluable data for process optimization and quality control.

Research has successfully used techniques like solvent-assisted flavor evaporation (SAFE) coupled with GC-MS in selected ion monitoring (SIM) mode to track its levels throughout the chocolate-making process, demonstrating the feasibility of such detailed analysis. newswise.com

Exploration of Bio-Inspired Synthetic Strategies for this compound and its Analogues

Mimicking nature's synthetic machinery offers a powerful pathway to efficient and sustainable chemical production. Research into bio-inspired strategies for producing this compound and its analogues is a promising emerging field. This approach leverages biological systems or their components, such as enzymes, to perform complex chemical transformations with high selectivity and under mild conditions.

A prime example is the use of chemoenzymatic synthesis, which combines traditional chemical steps with biocatalytic ones. The synthesis of a structurally similar fragrant enone utilized the enzyme Novozym 435 for a key hydrolysis step, demonstrating the power of enzymes in creating valuable aroma compounds. researchgate.net This particular method was designed to be scalable and environmentally friendly. researchgate.net The broader trend towards sustainable development in the fragrance industry encourages the investigation of biocatalytic oxidation and other microbial biosynthesis methods to produce so-called 'bio-aldehydes'. mdpi.com These bio-inspired routes are seen as a key alternative to purely chemical syntheses, offering benefits in terms of sustainability and potentially novel product profiles.

Computational Chemistry in Predictive Modeling of this compound Interactions and Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating research and development. By simulating molecular behavior, these methods can predict the properties, reactivity, and biological interactions of compounds like this compound before they are synthesized or tested in the lab.

For compounds that are Michael acceptors, such as α,β-unsaturated aldehydes, fragment-based reactivity algorithms have been developed. These computational models can predict the rate of covalent bond formation with biological nucleophiles, which is a key parameter for predicting toxicological endpoints like skin sensitization. ljmu.ac.uk Future research can apply these predictive models to this compound to:

Forecast Reactivity: Estimate its reactivity with various biological targets, such as amino acid residues in enzymes or olfactory receptors.

Model Interactions: Simulate its binding to olfactory receptors to better understand the structural basis for its characteristic cocoa aroma.

Guide Synthesis: Predict the outcomes of potential synthetic reactions, helping to optimize reaction conditions and design more efficient synthetic pathways. chemimpex.com

Defining the applicability domain of any predictive model is crucial for ensuring the accuracy of its predictions. ljmu.ac.uk

Interdisciplinary Research Integrating Chemical, Biochemical, and Ecological Perspectives on this compound

The full significance of this compound can only be appreciated through interdisciplinary research that connects its fundamental chemistry to its roles in food science, biochemistry, and ecology.

Food Science and Flavor Chemistry: It is recognized as a key aroma-active component in various foods. While it is most famously associated with the characteristic aroma of cocoa and chocolate, it has also been identified as a key volatile component in roasted mullet roe. perfumerflavorist.comsigmaaldrich.com Interdisciplinary studies relating quantitative analytical data with sensory panel evaluations are crucial for understanding how this single compound contributes to a complex perceived flavor.